molecular formula C7H6BBrF3KO B1453197 Potassium (3-bromo-5-methoxyphenyl)trifluoroboranuide CAS No. 1189097-39-9

Potassium (3-bromo-5-methoxyphenyl)trifluoroboranuide

Cat. No.: B1453197
CAS No.: 1189097-39-9
M. Wt: 292.93 g/mol
InChI Key: WLTLGBRAIPQAQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium (3-bromo-5-methoxyphenyl)trifluoroboranuide is an organoboron compound with the molecular formula C7H6BBrF3KO. This compound is part of the potassium trifluoroborate family, known for their stability and reactivity in various chemical reactions .

Mechanism of Action

Preparation Methods

The synthesis of potassium (3-bromo-5-methoxyphenyl)trifluoroboranuide typically involves the reaction of boronic acids with potassium bifluoride. The general reaction is as follows:

RB(OH)2+K[HF2]K[RBF3]+H2ORB(OH)_2 + K[HF_2] \rightarrow K[RBF_3] + H_2O RB(OH)2​+K[HF2​]→K[RBF3​]+H2​O

In this case, 3-bromo-5-methoxyphenylboronic acid reacts with potassium bifluoride to form the desired trifluoroborate salt . This method is advantageous due to the stability and ease of purification of the resulting trifluoroborate salts .

Chemical Reactions Analysis

Potassium (3-bromo-5-methoxyphenyl)trifluoroboranuide is a strong nucleophile and participates in various chemical reactions, including:

Comparison with Similar Compounds

Potassium (3-bromo-5-methoxyphenyl)trifluoroboranuide can be compared with other potassium trifluoroborate salts, such as:

These comparisons highlight the unique reactivity and applications of this compound due to its specific substituents.

Properties

IUPAC Name

potassium;(3-bromo-5-methoxyphenyl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BBrF3O.K/c1-13-7-3-5(8(10,11)12)2-6(9)4-7;/h2-4H,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTLGBRAIPQAQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC(=C1)Br)OC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BBrF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189097-39-9
Record name Borate(1-), (3-bromo-5-methoxyphenyl)trifluoro-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1189097-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name potassium (3-bromo-5-methoxyphenyl)trifluoroboranuide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Potassium (3-bromo-5-methoxyphenyl)trifluoroboranuide
Reactant of Route 2
Reactant of Route 2
Potassium (3-bromo-5-methoxyphenyl)trifluoroboranuide
Reactant of Route 3
Potassium (3-bromo-5-methoxyphenyl)trifluoroboranuide
Reactant of Route 4
Potassium (3-bromo-5-methoxyphenyl)trifluoroboranuide
Reactant of Route 5
Reactant of Route 5
Potassium (3-bromo-5-methoxyphenyl)trifluoroboranuide
Reactant of Route 6
Reactant of Route 6
Potassium (3-bromo-5-methoxyphenyl)trifluoroboranuide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.